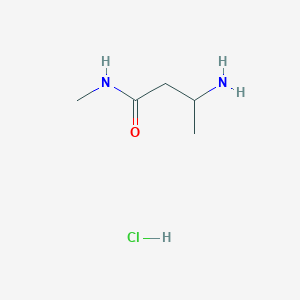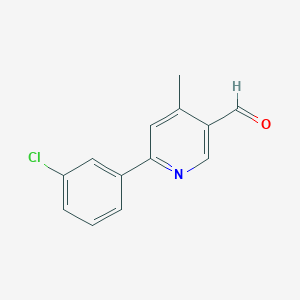
2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde
Übersicht
Beschreibung
The compound “2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a chlorophenyl group (a benzene ring with a chlorine atom), and an aldehyde group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the polar aldehyde group and the planar aromatic rings .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation of Chlorophenols
Assessment of Chlorophenols in Aquatic Environments : Chlorophenols, including 2-chlorophenol and 3-chlorophenol, have been evaluated for their environmental impact. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with long-term exposure posing considerable toxicity to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on conditions, despite their low bioaccumulation potential. Notably, these compounds can cause strong organoleptic effects (Krijgsheld & Gen, 1986).
Chemical Properties and Reactions
Polymerization of Aldehydes : Research on the polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, discusses the mechanisms, thermodynamics, and potential practical applications of the polymers formed from these reactions. This indicates a scientific interest in the reactivity and utility of compounds similar to 2-(3-Chlorophenyl)-4-methylpyridine-5-carboxaldehyde in material science (Kubisa et al., 1980).
Applications in Environmental Remediation
Use of Redox Mediators in Organic Pollutant Degradation : Enzymatic approaches, enhanced by redox mediators, have been explored for the degradation of recalcitrant organic pollutants, including chlorophenols. This method has shown potential for improving the efficiency of pollutant degradation, indicating the relevance of research on chlorophenyl compounds in environmental science (Husain & Husain, 2007).
Impact on Public Health
Health Risks of Chlorophenols : The toxicological profile of chlorophenols, such as their carcinogenic potential and effects on lymphoma and soft tissue neoplasms, has been a topic of study. This research advises regulatory bodies on the potential health risks associated with exposure to chlorophenols, which could extend to compounds like this compound (Kelly & Guidotti, 1989).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
Similar compounds have been shown to inhibit oxidative phosphorylation . They act as ionophores, reducing the ability of ATP synthase to function optimally . This compound may have a similar mode of action, but further studies are required to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to affect the electron transport chain . They cause an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . This compound may affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to undergo extensive hepatic first-pass effect, indicating low systemic bioavailability
Result of Action
Similar compounds have been shown to cause the gradual destruction of living cells and death of the organism . This compound may have similar effects, but further studies are required to confirm this.
Action Environment
Similar compounds have been shown to be relatively stable, readily prepared, and generally environmentally benign
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-13(15-7-11(9)8-16)10-3-2-4-12(14)6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWULGIOGIKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride](/img/structure/B3231902.png)
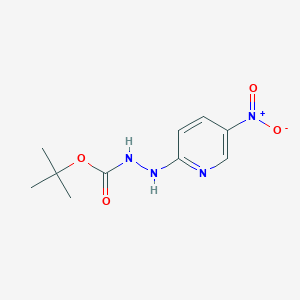
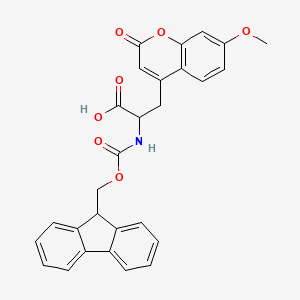
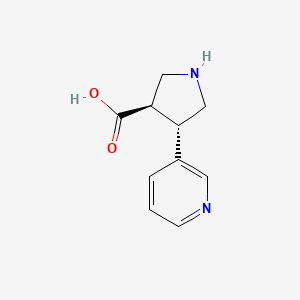
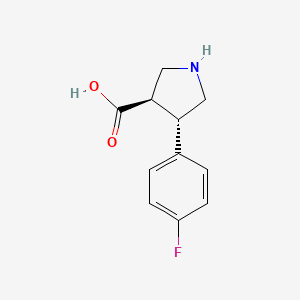

![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)



![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)

